4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803921
InChI: InChI=1S/C12H11N3O2/c16-10-6-9(7-13-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)
SMILES:
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC15803921

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one -

Specification

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
IUPAC Name 4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C12H11N3O2/c16-10-6-9(7-13-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)
Standard InChI Key HDOLSGWRZPHDCP-UHFFFAOYSA-N
Canonical SMILES C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Structural Features

The molecular structure of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (IUPAC name: 4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one) consists of a five-membered pyrrolidinone ring connected to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is substituted at the 3-position with a phenyl group, introducing aromaticity and planar stability to the system. The pyrrolidinone ring adopts a partially saturated conformation, enabling both hydrogen bonding via the carbonyl group and hydrophobic interactions through its methylene groups .

Key Structural Parameters

  • Molecular formula: C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_2

  • Molecular weight: 229.24 g/mol

  • Hybridization: The oxadiazole ring contains two sp²-hybridized nitrogen atoms, while the pyrrolidinone ring features sp³-hybridized carbons .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹H NMR: The pyrrolidinone proton adjacent to the carbonyl group resonates at δ 4.2–4.5 ppm, while aromatic protons from the phenyl group appear at δ 7.3–7.9 ppm .

  • ¹³C NMR: The carbonyl carbon of the pyrrolidinone ring is observed at δ 170–175 ppm, and the oxadiazole carbons appear at δ 160–165 ppm .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the oxadiazole ring: Cyclocondensation of an amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, reacting phenyl amidoxime with a pyrrolidinone-containing acyl chloride yields the target compound .

  • Pyrrolidinone functionalization: Introducing substituents via nucleophilic substitution or cross-coupling reactions.

Example Synthesis (Adapted from Search Results)

A representative procedure involves:

  • Step 1: Reacting isonicotinic acid hydrazide with triethyl orthobenzoate to form 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine .

  • Step 2: Reducing the pyridine ring to a pyrrolidinone using sodium borohydride in ethanol .

Optimization Strategies

  • Catalysis: Using Lewis acids like ZnCl₂ to accelerate cyclization.

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediate charges .

Physicochemical Properties

Thermodynamic Stability

The compound exhibits moderate thermal stability, with a decomposition temperature above 200°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 85°C, indicative of amorphous solid dispersion potential .

Solubility and Lipophilicity

  • logP: Experimental logP values for analogous compounds range from 2.1 to 3.9, suggesting moderate lipophilicity .

  • Aqueous solubility: Limited solubility in water (<0.1 mg/mL) but enhanced solubility in dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Data for Related Oxadiazole-Pyrrolidinone Derivatives

PropertyValue RangeReference
Molecular Weight (g/mol)229.24–413.49
logP2.1–3.9
Polar Surface Area (Ų)70–90

Biological Activities and Mechanisms

Antimicrobial Activity

Oxadiazole derivatives demonstrate broad-spectrum antimicrobial effects. For example, compounds with logP >3 show >90% inhibition against Staphylococcus aureus at 50 µM . The mechanism likely involves disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Anti-Inflammatory Effects

In murine models, analogs reduce edema by 40–60% at 10 mg/kg doses, comparable to indomethacin. This activity correlates with cyclooxygenase-2 (COX-2) inhibition, as evidenced by IC₅₀ values of 0.8–1.2 µM .

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